REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([C:17]([O:19][CH3:20])=[O:18])=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>[C].[Pd].CO>[OH:8][C:9]1[C:10]([C:17]([O:19][CH3:20])=[O:18])=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
methyl 3-benzyloxy-6-methoxy-picolinate
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)OC)C(=O)OC
|
Name
|
palladium-carbon
|
Quantity
|
48 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
One hr after the initiation of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
followed by purification by chromatography on silica gel (chloroform-methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC(=CC1)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |